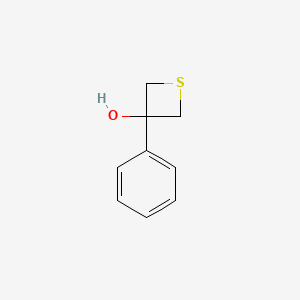

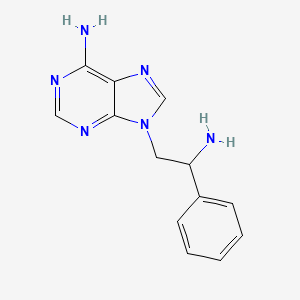

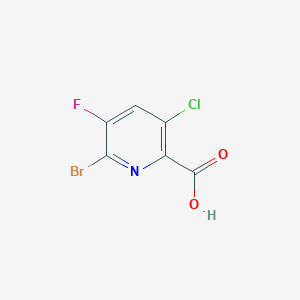

9-(2-Amino-2-phenylethyl)purin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of amines, including “9-(2-Amino-2-phenylethyl)purin-6-amine”, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be involved in the synthesis of amines include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .

Aplicaciones Científicas De Investigación

Synthetic Studies and Tautomerism

Research has shown significant interest in the synthesis and tautomerism of purine derivatives. For instance, N-Methoxy-9-methyl-9H-purin-6-amines, carrying various substituents, have been synthesized, revealing variations in the amino/imino tautomer ratio, identified by NMR methods. Such compounds have shown reactivity towards benzyl bromide, resulting in N-7- and N6-benzylated products, with variations in reactivity based on substituent electronegativity (H. Roggen & L. Gundersen, 2008).

Biological Activity

2-Substituted agelasine analogs and their synthetic intermediates have been studied, revealing a diverse range in amino/imino tautomeric ratios and significant variation in biological activities. The introduction of specific substituents, like a methyl group in the 2-position, has shown to enhance antimycobacterial and antiprotozoal activity, as well as activity against several cancer cell lines (H. Roggen, L. Bohlin, et al., 2011).

Antibacterial Evaluation

9H-[1,2,4]Triazolo[4,3-g]purin-5-amine derivatives have been synthesized and screened for antibacterial activity, indicating the potential for developing new antimicrobial agents from purine derivatives (S. Govori, 2017).

Organic Synthesis Applications

The use of phosphorus pentoxide in organic synthesis has facilitated the creation of 9-aryl-9H-purin-6-amines and other derivatives, showcasing the versatility of purine compounds in synthetic chemistry and their potential applications in developing novel compounds with varied biological activities (K. El-bayouki, F. Nielsen, & E. Pedersen, 1985).

Propiedades

IUPAC Name |

9-(2-amino-2-phenylethyl)purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6/c14-10(9-4-2-1-3-5-9)6-19-8-18-11-12(15)16-7-17-13(11)19/h1-5,7-8,10H,6,14H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFHXTVRYZILOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=NC3=C(N=CN=C32)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-Amino-2-phenylethyl)purin-6-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2930541.png)

![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)

![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)

![3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2930556.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2930558.png)

![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)